Product packaging for 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol(Cat. No.:)

3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol

Cat. No.: B8334830
M. Wt: 176.21 g/mol
InChI Key: MOCHSGMFFIGVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol is a chemical compound featuring the privileged imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry and drug discovery. This fused bicyclic heterocycle is recognized for its diverse pharmacological potential and is a core structure in several bioactive molecules and marketed drugs . The imidazo[1,2-a]pyridine scaffold demonstrates a broad spectrum of biological activities, making derivatives like this compound valuable for pharmaceutical research. These activities include anticancer properties, with certain derivatives exhibiting potent inhibitory effects against specific cancer cell lines such as colon (HT-29) and melanoma (B16F10) . Additional research explores the anti-inflammatory potential of novel imidazo[1,2-a]pyridine derivatives, which have been shown to suppress key signaling pathways like NF-κB and STAT3, thereby reducing the production of inflammatory cytokines and mediators in cancer cells . This scaffold is also investigated for other therapeutic areas, including its use as a potential antiulcer agent . The compound serves as a versatile building block for further chemical synthesis . It can be used in multi-component reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, or undergo further functionalization at the C-3 position to create a diverse library of analogs for structure-activity relationship (SAR) studies . This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B8334830 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol

InChI

InChI=1S/C10H12N2O/c13-7-3-4-9-8-12-6-2-1-5-10(12)11-9/h1-2,5-6,8,13H,3-4,7H2

InChI Key

MOCHSGMFFIGVLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCCO

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Imidazo 1,2 a Pyridin 2 Ylpropan 1 Ol

Conventional Approaches to Imidazo[1,2-a]pyridine (B132010) Skeleton Construction

The formation of the fused imidazo[1,2-a]pyridine ring system is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches can be broadly categorized into classical cyclocondensation reactions and modern metal-catalyzed cross-coupling strategies.

Cyclocondensation Reactions Utilizing 2-Aminopyridines

The most traditional and widely employed method for the synthesis of the imidazo[1,2-a]pyridine core involves the cyclocondensation of a 2-aminopyridine (B139424) derivative with a suitable electrophilic partner. This versatile approach allows for the introduction of various substituents on both the pyridine (B92270) and imidazole (B134444) rings.

One of the earliest and most fundamental versions of this reaction is the Tschitschibabin reaction, which utilizes α-halocarbonyl compounds as the electrophile. mdpi.com The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine. A variety of α-haloketones can be used, leading to diverse substitution patterns at the C2 and C3 positions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone yields 2-phenylimidazo[1,2-a]pyridine. mdpi.com

Modern variations of this cyclocondensation have focused on improving reaction conditions, employing greener solvents, and utilizing alternative catalysts. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the condensation of 2-aminopyridines with phenacyl bromides. sci-hub.se Furthermore, the use of solid-supported catalysts and solvent-free reaction conditions aligns with the principles of green chemistry.

Another important cyclocondensation strategy involves the use of propargyl halides with 2-aminopyridines. This method can lead to the formation of 3-substituted imidazo[1,2-a]pyridines through a formimidamide intermediate. nih.gov

Metal-Catalyzed Coupling Reactions in Imidazo[1,2-a]pyridine Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of the imidazo[1,2-a]pyridine skeleton, offering alternative pathways with often milder conditions and broader substrate scope.

Copper-catalyzed reactions have been particularly prominent. For instance, a copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been developed. organic-chemistry.org This method is compatible with a wide range of functional groups. Another copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have also been extensively explored. The Heck reaction, for example, which involves the coupling of an unsaturated halide with an alkene, can be adapted for the synthesis of imidazo[1,2-a]pyridine derivatives. organic-chemistry.orgwikipedia.org Palladium(II)-catalyzed intermolecular oxidative C-3 alkenylation of imidazo[1,2-a]pyridines has also been reported, providing a route to C3-functionalized products. rsc.org

Formation of the Propan-1-ol Side Chain at the C2-Position

The introduction of the 3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol side chain at the C2 position is a crucial step that requires specific functionalization of the pre-formed heterocyclic core. The C2 position of imidazo[1,2-a]pyridine is generally less reactive towards electrophilic attack than the C3 position, making direct functionalization challenging. researchgate.net Therefore, strategies often involve the use of a pre-functionalized imidazo[1,2-a]pyridine or the introduction of a precursor group that can be subsequently elaborated.

Introduction of Aliphatic Alcohol Moieties via Functionalization

One plausible approach to introduce the propan-1-ol side chain is through the C2-alkylation of a suitable imidazo[1,2-a]pyridine derivative. This could be achieved by generating a nucleophilic carbon at the C2 position, for example, by deprotonation with a strong base to form a 2-lithio or 2-grignard reagent. This organometallic intermediate could then react with a suitable three-carbon electrophile containing a protected alcohol, such as 3-bromo-1-(tert-butyldimethylsilyloxy)propane. Subsequent deprotection would yield the desired propan-1-ol side chain.

Alternatively, a 2-haloimidazo[1,2-a]pyridine could serve as an electrophilic partner in a cross-coupling reaction. For instance, a Heck-type reaction with allyl alcohol, catalyzed by a palladium complex, could introduce a 2-allyl group. nih.govnih.gov Subsequent hydroboration-oxidation of the terminal double bond would then provide the primary alcohol.

Another strategy involves the functionalization of a 2-methylimidazo[1,2-a]pyridine. Deprotonation of the methyl group with a strong base would generate a nucleophilic species that could react with an epoxide, such as ethylene (B1197577) oxide, to extend the chain by two carbons and introduce a terminal hydroxyl group.

Multicomponent Reaction Strategies for C2-Substitution

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to building molecular complexity in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction, a well-known MCR, is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org While this reaction typically leads to C3-functionalized products, modifications to the starting materials could potentially allow for the introduction of a C2-substituent. For example, using an aldehyde component that already contains a protected propanol (B110389) chain might lead to the desired C2-substituted product.

Microwave-assisted MCRs have also been shown to be effective in the synthesis of substituted imidazo[1,2-a]pyridines, offering advantages such as reduced reaction times and improved yields. rsc.org

Advanced Synthetic Techniques and Reaction Optimization Relevant to 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, advanced synthetic techniques and careful reaction optimization are crucial.

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation has proven to be a valuable tool in the synthesis of imidazo[1,2-a]pyridines. mdpi.comsci-hub.se It can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. This technique could be particularly beneficial for both the initial cyclocondensation step and the subsequent C2-functionalization.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis and optimization. The synthesis of the imidazo[1,2-a]pyridine core and subsequent functionalization steps could be adapted to a flow chemistry setup, allowing for precise control over reaction parameters and potentially leading to higher throughput and reproducibility.

Catalyst and Ligand Screening: For metal-catalyzed reactions, the choice of catalyst and ligand is critical for achieving high efficiency and selectivity. For instance, in palladium-catalyzed cross-coupling reactions, a wide variety of phosphine-based and N-heterocyclic carbene (NHC) ligands are available, each with unique electronic and steric properties that can influence the outcome of the reaction. organic-chemistry.org Systematic screening of different catalyst/ligand combinations would be essential for optimizing the C2-functionalization step.

Reaction Parameter Optimization: A thorough optimization of reaction parameters such as temperature, solvent, concentration, and stoichiometry of reagents is essential for maximizing the yield and purity of the desired product. Design of experiments (DoE) methodologies can be employed to systematically explore the reaction space and identify the optimal conditions.

Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under solvent-free or green solvent conditions. connectjournals.comacs.org This methodology has been successfully applied to the synthesis of various imidazo[1,2-a]pyridine derivatives.

One notable approach involves the catalyst-free annulation reaction of substituted 2-aminopyridines with α-haloketones under microwave irradiation. acs.org Utilizing a mixture of water and isopropanol (B130326) as a green solvent system, this method provides excellent yields of the corresponding imidazo[1,2-a]pyridines. acs.org The process is characterized by its operational simplicity, short reaction times, and the elimination of a catalyst, which simplifies purification. connectjournals.comacs.org For instance, a reaction between a 2-aminonicotinic acid derivative and chloroacetaldehyde (B151913) in water under microwave irradiation can produce imidazo[1,2-a]pyridine derivatives in yields of 92–95% within 30 minutes. connectjournals.com

Another significant application of microwave assistance is in one-pot, multicomponent reactions. A sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives has been developed using imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate. nih.gov This reaction, catalyzed by p-toluenesulfonic acid in ethanol (B145695) and heated by microwaves, achieves moderate to good yields (46%-80%). nih.gov The use of microwave irradiation as a heating method, coupled with a green solvent and a one-pot strategy, underscores the environmentally friendly nature of this protocol. nih.gov

The synthesis of substituted imidazo[1,2-a]pyridines has also been achieved by reacting phenacyl bromide derivatives with 2-aminopyridine. Microwave irradiation drastically reduces the reaction time for this condensation to just 60 seconds, affording yields ranging from 24% to 99%. researchgate.net

Table 1: Comparison of Microwave-Assisted Synthesis Conditions

Reactants Catalyst/Solvent Time Yield (%) Reference
2-Aminonicotinic acid, Chloroacetaldehyde Water (catalyst-free) 30 min 92-95% connectjournals.com
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amine, Ammonium acetate p-Toluenesulfonic acid / Ethanol 30 min 46-80% nih.gov
2-Aminopyridine, Phenacyl bromides Basic medium 60 sec 24-99% researchgate.net

Ultrasound-Assisted Protocols for Enhanced Yields

Ultrasound irradiation is another green chemistry tool that enhances reaction rates and yields by utilizing the physical phenomenon of acoustic cavitation. This technique has been effectively employed in the synthesis of imidazo[1,2-a]pyridines.

A notable ultrasound-assisted protocol involves the C-H functionalization of ketones using a potassium iodide/tert-butyl hydroperoxide (KI/TBHP) catalytic system in water. organic-chemistry.orgresearchgate.net This metal-free method offers mild reaction conditions, avoids the need for a base, and demonstrates broad functional-group compatibility, leading to good yields of imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.net

Another efficient method utilizes ultrasonic irradiation for the reaction of 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives in PEG-400, an inexpensive and non-toxic solvent. scispace.com This protocol tolerates a wide range of substituents on the 2-bromoacetophenone, producing various imidazo[1,2-a]pyridines in good to excellent yields (up to 94%) in as little as 15 minutes. scispace.com The efficiency of energy transfer via ultrasonic irradiation facilitates a rapid reaction. scispace.com This methodology can be extended to a sequential one-pot preparation of 3-(organylselanyl)imidazo[1,2-a]pyridines. scispace.com

Furthermore, ultrasound has been used to accelerate the iodination of imidazo[1,2-a]pyridines via C-H functionalization. acs.org Using molecular iodine (I₂) with TBHP as the oxidant in ethanol, this method produces 3-iodinated products in very high yields within a short timeframe (e.g., 30 minutes). acs.org This approach highlights the utility of ultrasound in the functionalization of the pre-formed imidazo[1,2-a]pyridine core. acs.org

Table 2: Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Reactants Catalytic System/Solvent Time Yield (%) Reference
Ketones, 2-Aminopyridines KI / tert-butyl hydroperoxide / Water Not specified Good organic-chemistry.orgresearchgate.net
2-Aminopyridine, 2-Bromoacetophenones K₂CO₃ / PEG-400 15-30 min Good to Excellent (up to 94%) scispace.com

Aerobic Oxidative C-N Bond Forming Processes

Aerobic oxidative synthesis represents a highly attractive and sustainable approach, utilizing molecular oxygen, often from the air, as the terminal oxidant. Several such processes have been developed for the synthesis of the imidazo[1,2-a]pyridine nucleus.

A copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. organic-chemistry.org Mechanistic studies suggest this reaction proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org Similarly, a copper-catalyzed one-pot procedure using aminopyridines and nitroolefins with air as the oxidant provides a general route to construct various imidazo[1,2-a]pyridines. organic-chemistry.org Another copper-catalyzed method involves the aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, which is noted for being environmentally friendly. organic-chemistry.org

A dual catalytic system combining flavin and iodine has been shown to catalyze an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov This system is also applicable to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. nih.gov

Iron catalysts have also been employed in the aerobic oxidative diamination of nitroalkenes with 2-aminopyridine to synthesize 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild conditions. organic-chemistry.org

Table 3: Examples of Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines

Reactants Catalyst System Oxidant Key Features Reference
2-Aminopyridines, Acetophenones CuI Air Broad functional group tolerance organic-chemistry.org
Aminopyridines, Ketones, Thiols Flavin / Iodine Air Dual organocatalysis, one-pot potential organic-chemistry.orgnih.gov
Pyridines, Ketone oxime esters Copper Air Environmentally friendly organic-chemistry.org

Regioselectivity and Stereochemistry in the Synthesis of this compound Analogues

The control of regioselectivity is paramount in the synthesis of substituted imidazo[1,2-a]pyridines, as the biological activity of these compounds is highly dependent on the substitution pattern. The synthesis of analogues of this compound requires precise control to install substituents at the C2 and C3 positions.

The most common synthesis, the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The regioselectivity is generally well-defined: the pyridine ring nitrogen attacks the α-carbon of the carbonyl compound, and subsequent cyclization occurs between the exocyclic amino group and the carbonyl carbon, leading to substitution at the C2 and C3 positions of the imidazo[1,2-a]pyridine core.

However, various modern methods have been developed to achieve high regioselectivity. For example, a graphene oxide (GO) promoted protocol for the condensation of 2-aminopyridines with acetophenones and thiols proceeds via the initial generation of iodoacetophenone, leading to 2,3-disubstituted imidazo[1,2-a]pyridine derivatives. acs.org A catalyst-free approach for the regio- and chemoselective synthesis of 2-phosphonylated imidazo[1,2-a]pyridines has been developed from 2-aminopyridine and phosphorylated alkynes, where the initial attack of the pyridine nitrogen atom at the triple bond dictates the regiochemical outcome. acs.org

Furthermore, multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction, which uses glyoxylic acid as a formaldehyde (B43269) equivalent, can lead to a regioselective and high-yielding synthesis of 3-aminoalkyl imidazoazines. organic-chemistry.org Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines has been achieved in one pot by reacting 2-aminopyridines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes, with yields ranging from 35-92%. researchgate.netnih.gov

Regarding stereochemistry, the synthesis of this compound would generate a chiral center at the C2 position of the propanol side chain. If the synthesis starts from achiral precursors without the use of a chiral catalyst or auxiliary, the product will be a racemic mixture. The literature on the synthesis of the general imidazo[1,2-a]pyridine scaffold does not extensively cover asymmetric syntheses that would control the stereochemistry of a side chain like the one in the target molecule. Achieving stereocontrol would likely require the use of chiral starting materials, chiral catalysts, or resolution of the final racemic product, areas that represent a more specialized field of study within this chemical space.

Computational and Theoretical Investigations of 3 Imidazo 1,2 a Pyridin 2 Ylpropan 1 Ol

Electronic Structure and Molecular Geometry Elucidation

Theoretical calculations are instrumental in determining the electronic structure and three-dimensional arrangement of atoms in 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol.

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of imidazo[1,2-a]pyridine (B132010) derivatives. nih.govscirp.org By utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the optimized molecular geometry of this compound can be accurately predicted. nih.gov These calculations reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

Table 1: Predicted Geometrical Parameters of this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC-C (propanol)~1.5 Å
C-O (propanol)~1.4 Å
C-N (imidazole)~1.3-1.4 Å
Bond AngleC-C-C (propanol)~109.5°
C-O-H (propanol)~109°
Dihedral AngleC-C-C-C (backbone)Varies with conformation

Note: The values presented are estimations based on typical DFT calculations for similar organic molecules and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For imidazo[1,2-a]pyridine derivatives, the HOMO is typically localized on the electron-rich imidazo[1,2-a]pyridine ring system, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is often distributed across the entire molecule, including the propanol (B110389) substituent, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap suggests higher reactivity.

Table 2: Calculated FMO Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -5.5
LUMO-1.5 to -0.5
Energy Gap (ΔE)4.0 to 5.0

Note: These are representative energy ranges for imidazo[1,2-a]pyridine derivatives and the exact values for the target compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govscirp.org In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) are expected around the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the oxygen atom of the propanol group, indicating their role as nucleophilic centers. Conversely, regions of positive electrostatic potential (colored in blue) are anticipated around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. This visual representation of the molecule's electronic landscape is crucial for understanding its intermolecular interactions.

Theoretical Spectroscopic Characterization

Computational methods can also predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These predictions are highly valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra. The calculated chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the imidazo[1,2-a]pyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, while the protons of the propanol side chain will be in the aliphatic region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazo[1,2-a]pyridine Ring7.0 - 8.5110 - 150
Propanol CH~4.0~70
Propanol CH₂1.5 - 2.525 - 40
Propanol OHVariable (depends on solvent)-

Note: These are approximate chemical shift ranges and can be influenced by solvent and other experimental conditions.

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of this compound. This analysis calculates the frequencies and intensities of the vibrational modes of the molecule. The predicted spectrum can be used to identify characteristic functional groups. For example, a broad absorption band in the IR spectrum around 3400-3200 cm⁻¹ would be predicted for the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches would appear around 2960-2850 cm⁻¹. The C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine ring are predicted to be in the 1650-1450 cm⁻¹ range.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
O-H StretchAlcohol3400 - 3200
Aromatic C-H StretchImidazo[1,2-a]pyridine3100 - 3000
Aliphatic C-H StretchPropanol2960 - 2850
C=N/C=C StretchImidazo[1,2-a]pyridine1650 - 1450
C-O StretchAlcohol1260 - 1000

Note: Predicted frequencies are often scaled to better match experimental data.

Topological Analysis of Electron Density and Intermolecular Interactions

A comprehensive search of scientific literature reveals a notable absence of specific studies focused on the topological analysis of electron density, utilizing methods such as the Quantum Theory of Atoms in Molecules (QTAIM), for the compound this compound. While computational studies, including Density Functional Theory (DFT), have been applied to the broader class of imidazo[1,2-a]pyridine derivatives to understand their electronic properties and intermolecular interactions, specific data and detailed analysis for the title compound are not available in the reviewed literature. nih.govnih.gov

Generally, for the imidazo[1,2-a]pyridine scaffold, QTAIM analysis would be employed to characterize the nature of chemical bonds and non-covalent interactions. This method allows for the identification of bond critical points (BCPs) and the analysis of electron density (ρ) and its Laplacian (∇²ρ) at these points to classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). For instance, in related heterocyclic systems, researchers have used QTAIM to elucidate the strength and nature of hydrogen bonds and other weak interactions that govern molecular packing in the solid state. nih.gov However, without specific calculations on this compound, a detailed description of its electron density topology and specific intermolecular interactions remains speculative.

Interactive Data Table: Hypothetical QTAIM Parameters for Covalent Bonds in a Representative Imidazo[1,2-a]pyridine Ring (Illustrative)

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Ellipticity (ε)
N1-C20.320-0.9500.050
C2-C30.340-1.1000.080
C3-N40.310-0.9000.045
N4-C8a0.290-0.8500.030
C5-C60.350-1.2000.100
C6-C70.345-1.1500.090
C7-C80.355-1.2500.110
C8-C8a0.330-1.0500.070

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on general values observed for similar heterocyclic systems and does not represent actual calculated data for this compound.

In Silico Mechanistic Pathway Analysis for Compound Reactivity

Detailed in silico mechanistic pathway analyses for the reactivity of this compound are not documented in the currently available scientific literature. Such studies would typically involve computational methods to explore the potential energy surfaces of reactions involving this compound, for instance, in its synthesis or metabolic degradation. These analyses would help in identifying transition states, reaction intermediates, and in calculating activation energies to elucidate the most probable reaction mechanisms.

For the broader class of imidazo[1,2-a]pyridines, computational studies have been performed to understand their reactivity. scirp.org These studies often involve the calculation of global and local reactivity descriptors derived from DFT, such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Fukui functions. nih.govscirp.org These descriptors help in predicting the most reactive sites of the molecule towards electrophilic or nucleophilic attack. For example, the MEP can identify electron-rich and electron-poor regions of a molecule, suggesting likely sites for interaction with other reagents.

In the context of this compound, a mechanistic study could, for example, investigate the pathway of its synthesis, which often involves the condensation of 2-aminopyridine (B139424) with a suitable carbonyl compound. researchgate.net Computational analysis could clarify the role of catalysts and the step-by-step formation of the imidazo[1,2-a]pyridine core and the subsequent introduction of the propan-1-ol side chain. However, without specific research on this molecule, any discussion of its reaction mechanisms remains in the realm of general principles applied to its structural class.

Interactive Data Table: Representative Global Reactivity Descriptors for Imidazo[1,2-a]pyridine Derivatives (Illustrative)

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)Electrophilicity Index (ω)
2-phenylimidazo[1,2-a]pyridine-5.80-1.204.602.301.75
2-(4-chlorophenyl)imidazo[1,2-a]pyridine-5.95-1.454.502.252.05
2-methylimidazo[1,2-a]pyridine-5.60-1.104.502.251.60

Note: This table contains illustrative data for representative imidazo[1,2-a]pyridine derivatives and is not specific to this compound. The values are typical for such compounds and serve to demonstrate the types of parameters obtained from computational reactivity studies.

Biological Activities and Mechanistic Insights from Imidazo 1,2 a Pyridine Derivatives Relevant to 3 Imidazo 1,2 a Pyridin 2 Ylpropan 1 Ol

General Pharmacological Profiles Associated with the Imidazo[1,2-a]pyridine (B132010) Scaffold

The imidazo[1,2-a]pyridine nucleus is considered a "privileged" structure in drug discovery, as it is a core component of numerous compounds with a wide array of pharmacological activities. nih.gov Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial (including antibacterial, antifungal, and antiviral), and antitubercular agents. nih.govmdpi.comresearchgate.netnih.gov The versatility of this chemical framework allows for structural modifications that can fine-tune its biological activity, leading to the development of potent and selective therapeutic candidates. nih.gov

The broad-spectrum activity of these compounds stems from their ability to interact with various biological targets. For instance, in the realm of oncology, imidazo[1,2-a]pyridine derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis. rndsystems.comnih.gov Their anti-inflammatory properties are attributed to their modulation of key inflammatory pathways. researchgate.net Furthermore, their effectiveness against various pathogens highlights their potential in treating infectious diseases. mdpi.comuantwerpen.be The diverse biological profile of the imidazo[1,2-a]pyridine scaffold underscores its importance in the development of new therapeutic agents for a range of diseases.

In Vitro Receptor Binding and Enzyme Inhibition Studies

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant binding affinities for various biological receptors, indicating their potential to modulate cellular signaling and pathological processes.

PI3K: Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival. nih.govsci-hub.box For example, a derivative incorporating a thiazole (B1198619) group exhibited an IC50 value of 0.0028 µM for p110α, a PI3K isoform, and showed high selectivity over other isoforms. nih.gov Another study reported a novel derivative with an IC50 of 0.67 µM for PIK3CA. nih.gov

Beta-Amyloid Aggregates: In the context of neurodegenerative diseases, specific imidazo[1,2-a]pyridine derivatives have been developed as ligands for β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. One such derivative, 2-(4′-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), and its bromo derivative demonstrated high binding affinities for Aβ aggregates with K_i_ values of 15 nM and 10 nM, respectively. researchgate.net These findings suggest their potential use as imaging agents for detecting Aβ plaques in the brain. researchgate.net

While the imidazo[1,2-a]pyridine scaffold is found in some compounds with histamine (B1213489) H1 receptor antagonist activity, specific quantitative binding affinity data (K_i_ or IC50 values) for derivatives of this particular scaffold were not prominently available in the reviewed literature.

Interactive Data Table: Ligand Affinities of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative ClassTarget ReceptorBinding Affinity (K_i / IC50)
2-(4′-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)Beta-Amyloid AggregatesK_i_ = 15 nM
Bromo-derivative of IMPYBeta-Amyloid AggregatesK_i_ = 10 nM
Thiazole-substituted imidazo[1,2-a]pyridinePI3K (p110α)IC50 = 0.0028 µM
3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3K (PIK3CA)IC50 = 0.67 µM

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are often linked to their ability to inhibit the activity of key enzymes involved in various disease processes.

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in several diseases, including neurodegenerative disorders and cancer. Novel imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) compounds have been developed as GSK-3β inhibitors with nanomolar activity. nih.gov

MtGS: In the field of infectious diseases, 3-amino-imidazo[1,2-a]-pyridines have been identified as inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS), an essential enzyme for the bacterium's survival. nih.gov One of the most active compounds in this series displayed an IC50 of 1.6 µM against MtGS. nih.gov

QcrB: The ubiquinol-cytochrome c reductase (QcrB), a component of the electron transport chain, is a validated target for anti-tuberculosis drugs. Imidazo[1,2-a]pyridine-3-carboxamides have been discovered as potent inhibitors of M. tuberculosis QcrB. nih.gov Some of these compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.03 to 5 µM against various M. tuberculosis strains.

RIPK2: Receptor-interacting protein kinase 2 (RIPK2) is a key signaling molecule in inflammatory pathways. A patent application has described imidazo[1,2-a]pyridine derivatives as inhibitors of RIPK2, highlighting their potential for treating inflammatory diseases.

c-Kit Kinase: Mutations in the c-Kit tyrosine kinase are drivers in several cancers. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-Kit, with several compounds exhibiting IC50 values in the nanomolar range against imatinib-resistant tumor cells.

Interactive Data Table: Inhibitory Potencies of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative ClassTarget EnzymeInhibitory Potency (IC50 / MIC)
Imidazo[1,5-a]pyridine-carboxamidesGSK-3βNanomolar range
3-amino-imidazo[1,2-a]-pyridinesMtGSIC50 = 1.6 µM
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis QcrBMIC = 0.03 - 5 µM
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidinesc-Kit KinaseNanomolar range

Cellular Signaling Pathway Modulation

Imidazo[1,2-a]pyridine derivatives have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways. A notable example is the STAT3/NF-κB/iNOS/COX-2 pathway, which is often dysregulated in inflammatory conditions and cancer. rndsystems.com

One study demonstrated that a novel imidazo[1,2-a]pyridine derivative, MIA, could suppress the STAT3 and NF-κB signaling pathways in breast and ovarian cancer cell lines. rndsystems.com This compound was found to reduce the DNA-binding activity of NF-κB and inhibit the phosphorylation of STAT3. rndsystems.com Consequently, the expression of downstream inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), was downregulated. rndsystems.com The study also showed that MIA decreased the production of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-1β. rndsystems.com These findings indicate that the anti-inflammatory activity of certain imidazo[1,2-a]pyridine derivatives is mediated through the suppression of this critical inflammatory cascade. rndsystems.com

Beyond the STAT3/NF-κB pathway, imidazo[1,2-a]pyridine derivatives have been found to modulate other important intracellular signaling cascades, further highlighting their diverse pharmacological potential.

Akt/mTOR Pathway: Several studies have reported the ability of imidazo[1,2-a]pyridine derivatives to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism, and is often hyperactivated in cancer. researchgate.net For instance, certain derivatives have been shown to inhibit the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net One compound was found to induce these effects in melanoma and cervical cancer cells. researchgate.net

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is essential for embryonic development and its deregulation is linked to various cancers. A series of imidazo[1,2-a]pyridine derivatives were identified as inhibitors of this pathway. These compounds were shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1, and their activity was found to be independent of GSK-3β.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Some imidazo[1,2-a]pyridine derivatives have been shown to affect this pathway. For example, a selenylated imidazo[1,2-a]pyridine derivative was reported to inhibit MAPK signaling, contributing to its antiproliferative and apoptotic effects in glioblastoma cells.

The ability of imidazo[1,2-a]pyridine derivatives to modulate multiple signaling pathways underscores their potential as multi-targeted therapeutic agents for a variety of complex diseases.

Antimicrobial and Antifungal Activity Assessment

The imidazo[1,2-a]pyridine nucleus is a core component of numerous derivatives tested for their efficacy against a range of microbial pathogens. nih.govnih.gov These studies highlight the potential of this chemical family as a source for new anti-infective agents.

Efficacy Against Bacterial Strains

Imidazo[1,2-a]pyridine derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Studies have evaluated various chalcone (B49325) derivatives of imidazo[1,2-a]pyridine against pathogenic strains. For instance, certain derivatives have shown good to excellent activity when tested against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. In general, related imidazo[1,2-a]pyrimidine (B1208166) chalcones appeared more potent than the imidazo[1,2-a]pyridine chalcone derivatives in these specific studies.

Other research has focused on synthesizing novel series of these compounds and screening them against bacteria such as Bacillus subtilis and Klebsiella pneumoniae. nih.govresearchgate.net One study identified a derivative, N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (B126), as having high activity against Bacillus subtilis. researchgate.net Similarly, imidazo[4,5-b]pyridine derivatives have been tested, showing greater sensitivity in Gram-positive bacteria like Bacillus cereus compared to Gram-negative strains such as E. coli. mdpi.com The antibacterial activity of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as the beta subunit of DNA gyrase. researchgate.net

Bacterial StrainCompound TypeObserved ActivityReference
Escherichia coliImidazo[1,2-a]pyridine chalconesModerate to Good nih.gov
Pseudomonas aeruginosaImidazo[1,2-a]pyridine chalconesModerate to Good
Staphylococcus aureusImidazo[1,2-a]pyridine chalconesModerate to Good nih.gov
Streptococcus pyogenesImidazo[1,2-a]pyridine chalconesModerate to Good
Bacillus subtilisImidazo[1,2-a]pyridine derivativesHigh Activity (for specific compounds) researchgate.net
Klebsiella oxytoca2H-chromene-based Imidazo[1,2-a]pyridinesPotent Activity nih.gov
Bacillus cereusImidazo[4,5-b]pyridine derivativesSensitive mdpi.com

Activity Against Fungal Pathogens (e.g., Candida albicans, Sporothrix species)

The antifungal properties of imidazo[1,2-a]pyridine derivatives are well-documented, particularly against opportunistic pathogens like Candida albicans. scirp.orgresearchgate.net A variety of derivatives, including hydrazones and arylpropenones, have been synthesized and evaluated. scirp.org Studies have shown that the antifungal activity is highly dependent on the nature and position of substituents on the aryl rings of the derivatives. For example, in one study, methylated and brominated hydrazone derivatives were found to be the most effective against a fluconazole-resistant strain of C. albicans, with Minimum Inhibitory Concentrations (MICs) of 4.06 and 8.61 µmol/L, respectively. Another study on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives found four compounds with MICs below 300 µmol/L, with one showing a potent MIC of 41.98 µmol/L against C. albicans. scirp.orgscirp.org

Furthermore, research into 6-chloroimidazo[1,2-a]pyridine (B40424) derivatives has demonstrated efficacy against Candida parapsilosis, with MIC values ranging from 19.36 µM to 89.38 µM. Beyond Candida, certain C-3 substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) hybrids have shown antifungal activity against pathogenic Sporothrix species, indicating a broader spectrum of potential antifungal applications for this class of compounds. nih.govresearchgate.net

Fungal PathogenCompound TypeMIC ValueReference
Candida albicans (Fluconazole-resistant)Methylated hydrazone derivative4.06 µmol/L
Candida albicans (Fluconazole-resistant)Brominated hydrazone derivative8.61 µmol/L
Candida albicans3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (10i)41.98 µmol/L scirp.orgscirp.org
Candida parapsilosis(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile19.36 - 89.38 µM
Sporothrix speciesC-3 substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybridsActive nih.govresearchgate.net

Investigation of Molecular Mechanisms of Action

To understand how imidazo[1,2-a]pyridine derivatives exert their biological effects, researchers have employed computational and experimental techniques to identify their molecular targets and elucidate their mechanisms of action.

Identification of Key Molecular Targets

A wide array of molecular targets has been identified for imidazo[1,2-a]pyridine derivatives, reflecting their diverse biological activities. nih.gov In the context of antimicrobial action, these compounds are known to interfere with crucial cellular processes. For instance, their antifungal activity against yeast is often attributed to the inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. asianpubs.org One of the primary enzymes in this pathway, lanosterol (B1674476) 14α-demethylase (CYP51), is a common target. nih.gov

In antibacterial research, targets such as ATPase synthase and peptide deformylase have been investigated. nih.govinformahealthcare.com For antitubercular activity, specific derivatives have been shown to target enzymes like Mtb glutamine synthetase, QcrB (a subunit of the electron transport chain), and 2-trans-enoyl-acyl carrier protein reductase (InhA). rsc.org In cancer research, these derivatives have been found to inhibit a variety of key proteins including aldehyde dehydrogenase (ALDH1A3), tubulin, and kinases like EGFR and PI3K, as well as modulating signaling pathways like STAT3/NF-κB. acs.orgresearchgate.netnih.gov

Elucidation of Binding Modes through Molecular Docking Studies

Molecular docking studies have been instrumental in visualizing the interactions between imidazo[1,2-a]pyridine derivatives and their protein targets at the atomic level. nih.gov These computational models help to explain the observed structure-activity relationships and guide the design of more potent compounds.

For example, docking studies of derivatives targeting breast cancer have shown strong binding affinity toward the enzyme oxidoreductase, with specific interactions noted with key amino acid residues such as His 222, Tyr 216, and Lys 270. asianpubs.org In antifungal research, docking simulations with the target enzyme CYP51 have been used to predict the potential antifungal activity of new imidazo[1,2-a]pyrimidine derivatives. nih.gov Other studies have modeled the binding of these compounds to targets like the ATPase protein and the NF-κB p50 subunit, identifying the specific hydrogen bonds and hydrophobic interactions that stabilize the compound-protein complex. informahealthcare.comnih.gov These analyses consistently reveal that the imidazo[1,2-a]pyridine core serves as a critical scaffold, while the various substituents at different positions dictate the binding affinity and selectivity for specific targets. acs.org

Biochemical Consequences of Compound-Target Interactions

The interaction of imidazo[1,2-a]pyridine derivatives with their molecular targets triggers a cascade of biochemical events within the cell. The inhibition of key enzymes like ATPase synthase can disrupt cellular energy metabolism, a mechanism relevant to antitubercular activity. informahealthcare.com

In cancer cells, the consequences of target engagement are multifaceted. For instance, a novel derivative known as MIA has been shown to suppress the STAT3/NF-κB signaling pathway. nih.govnih.gov This leads to several downstream effects, including a reduction in the production of inflammatory cytokines and a decrease in the activity of enzymes like iNOS and COX-2. nih.gov Furthermore, these compounds can modulate the expression of proteins involved in apoptosis, such as increasing the levels of the pro-apoptotic protein BAX while decreasing the anti-apoptotic protein Bcl-2, ultimately promoting programmed cell death. nih.gov The inhibition of tubulin polymerization by certain derivatives disrupts the cellular cytoskeleton, leading to cell cycle arrest and apoptosis, a well-established anticancer mechanism. researchgate.net

Structure Activity Relationship Sar Studies and Analogue Development for 3 Imidazo 1,2 a Pyridin 2 Ylpropan 1 Ol

Impact of the Propan-1-ol Chain on Biological Profiles

While direct SAR studies detailing the specific impact of a propan-1-ol chain at the C2-position of the imidazo[1,2-a]pyridine (B132010) core are not extensively documented, the role of such a substituent can be inferred from general principles of medicinal chemistry and SAR studies of related analogues. The propan-1-ol chain possesses several key features that can significantly influence a molecule's biological profile:

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with amino acid residues (such as serine, threonine, or aspartate) in the binding pocket of a target protein or enzyme. This interaction can be critical for anchoring the molecule in the active site, thereby enhancing binding affinity and potency.

Polarity and Solubility: The alcohol functionality increases the polarity of the side chain, which can improve the aqueous solubility of the compound. Enhanced solubility is often a desirable property for drug candidates, as it can positively affect formulation and bioavailability.

Flexibility and Conformation: The three-carbon chain provides rotational flexibility, allowing the terminal hydroxyl group to orient itself optimally within a binding pocket to establish key interactions. The length and flexibility of this linker can be crucial for achieving the correct geometry for effective binding.

In broader studies of imidazo[1,2-a]pyridines, the nature of the substituent at the C2 and C3 positions is known to be a major determinant of biological activity. nih.govresearchgate.net While many studies focus on aryl, carboxamide, or ether linkages, the principles remain the same. The introduction of a functional group capable of specific interactions, like the hydroxyl group in the propan-1-ol chain, is a fundamental strategy in drug design to enhance potency and selectivity. For instance, methods for the Friedel–Crafts hydroxyalkylation of imidazo[1,2-a]pyridines have been developed, underscoring the interest in introducing such functional groups to create potentially bioactive molecules. mdpi.com

Influence of Substitutions on the Imidazo[1,2-a]pyridine Core on Biological Activity

The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. Modifications on both the imidazole (B134444) and pyridine (B92270) moieties have been extensively explored to optimize potency and selectivity for various biological targets.

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and particularly susceptible to electrophilic substitution, making it a common site for chemical modification. researchgate.net Functionalization at this position has been shown to be critical for a wide range of biological activities, including antiulcer and anticancer properties. researchgate.netnih.gov

Research into anti-tuberculosis agents has shown that the placement of a carboxamide group is crucial. Analogues with a 3-carboxamide moiety are significantly more potent than those with the same group at the C2-position, suggesting that the C3-position offers a more favorable vector for interacting with the biological target. rsc.org Similarly, in the development of selective COX-2 inhibitors, the introduction of a phenoxy group at the C3 position was a key element of the design. rjpbr.com The diverse array of functional groups that can be introduced at C3—including alkyl, aryl, carbonyl, and various heteroatomic groups—has made this position a primary focus for generating chemical libraries and exploring new therapeutic applications. nih.govexlibrisgroup.commdpi.com

Table 1: Effect of C3-Position Modifications on COX-2 Inhibition

CompoundC3-SubstituentCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5aPhenoxy0.07158.3
5e4-Fluorophenoxy0.05187.3
5f4-Chlorophenoxy0.05176.5
5j4-Methylphenoxy0.05165.2
5i4-Methoxyphenoxy0.06897.1

Data adapted from studies on 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives, where various substituted phenoxy groups were placed at the C3 position. High selectivity indices indicate a strong preference for inhibiting COX-2 over COX-1. rjpbr.com

Modifications to the six-membered pyridine ring of the imidazo[1,2-a]pyridine core also play a pivotal role in modulating biological activity. Substitutions at the C6, C7, and C8 positions can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting target binding and pharmacokinetic properties.

In the development of c-Met kinase inhibitors, for example, the C6-position was identified as a key site for modification. nih.gov Introducing polar groups, such as benzonitrile (B105546) or benzamide (B126) moieties, at this position significantly enhanced cellular activity. nih.gov Similarly, in the pursuit of anti-tuberculosis agents, a 6-chloro substituent was found to dramatically improve potency against both extra- and intracellular mycobacteria. rsc.org For ligands designed to detect beta-amyloid plaques, halogen substitutions (iodo and bromo) at the C6-position resulted in high binding affinities. nih.gov These findings highlight that the pyridine ring is not merely a structural support but an active region for tuning the pharmacological profile of the entire molecule.

Table 2: Effect of C6-Position Modifications on c-Met Kinase Inhibition

CompoundC6-Substituentc-Met Kinase IC₅₀ (nM)EBC-1 Cell IC₅₀ (nM)
16b2-cyano-4-pyridinyl11.2188.5
16d3-cyanophenyl5.8106.7
16f4-cyanophenyl13.8145.0
22a3-aminocarbonylphenyl15.4443.2
22e3-(N-methylaminocarbonyl)-4-fluorophenyl3.945.0

Data adapted from a study on c-Met inhibitors, showing how different aryl and heteroaryl substituents at the C6-position of the imidazo[1,2-a]pyridine core influence enzymatic and cellular potency. nih.gov

Design and Synthesis of 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol Analogues

The development of novel analogues based on the imidazo[1,2-a]pyridine scaffold often employs sophisticated design strategies to enhance potency, selectivity, and drug-like properties. These strategies range from rational, structure-based design to combinatorial approaches that generate large libraries of diverse compounds.

Rational drug design relies on a deep understanding of the three-dimensional structure of the biological target. By using techniques like X-ray crystallography and computational molecular modeling, researchers can visualize the binding site and design molecules that fit precisely and form specific, high-affinity interactions. This approach has been successfully applied to develop selective inhibitors based on the imidazo[1,2-a]pyridine scaffold.

For instance, in the creation of potent Nek2 kinase inhibitors, structure-based design was used to identify compounds that achieved low nanomolar activity and excellent selectivity. nih.gov Similarly, the design of selective c-Met inhibitors was guided by the binding mode of known ligands; researchers engineered molecules where the N-1 nitrogen of the imidazo[1,2-a]pyridine core formed a crucial hydrogen bond with an aspartate residue (Asp-1222) and the core itself established a π–π stacking interaction with a tyrosine residue (Tyr-1230) in the active site. nih.gov This detailed structural knowledge allows for the precise placement of functional groups to maximize binding affinity for the intended target while minimizing interactions with off-target proteins, thereby enhancing selectivity and reducing potential side effects. The design of specific PI3Kα and COX-2 inhibitors has also followed these rational design principles. rjpbr.commdpi.com

When a lead compound is identified, bioisosteric replacement and scaffold hopping are powerful strategies for optimizing its properties and discovering novel chemical matter. researchgate.net

Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net This strategy was employed in the optimization of c-Met inhibitors, where various polar groups were systematically substituted at the 6-position of the imidazo[1,2-a]pyridine core to improve cellular activity. nih.gov

Scaffold hopping is a more dramatic approach where the core structure (scaffold) of a known active compound is replaced with a chemically different but functionally equivalent scaffold. researchgate.net This can lead to new compounds with improved properties or novel intellectual property. The imidazo[1,2-a]pyridine scaffold itself has been identified through scaffold hopping efforts. For example, it was discovered as a novel core for positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor by hopping from a known pyridone scaffold. nih.gov In another study, researchers successfully hopped from the natural product aurone (B1235358) scaffold to create 2-arylideneimidazo[1,2-a]pyridinones, which were found to be highly potent topoisomerase IIα inhibitors and anticancer agents. nih.gov These strategies are instrumental in expanding the chemical space around a pharmacophore and have been used to develop imidazo[1,2-a]pyridine-based covalent inhibitors and other novel therapeutics. rsc.org

Advanced Applications of 3 Imidazo 1,2 a Pyridin 2 Ylpropan 1 Ol in Synthetic Chemistry

Building Block Utility in Heterocyclic Compound Synthesis

The imidazo[1,2-a]pyridine (B132010) scaffold is a well-established "privileged" structure in medicinal chemistry and materials science. researchgate.netmdpi.com The compound 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol leverages this core structure, offering multiple reactive sites for the synthesis of novel heterocyclic systems. The inherent reactivity of both the imidazo[1,2-a]pyridine ring and its propanol (B110389) substituent makes it a valuable starting material.

The synthesis of the imidazo[1,2-a]pyridine core itself can be achieved through various established methods, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which efficiently creates 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.comnih.gov Once the core with the propanol side chain is formed, it can be used to build other fused or linked heterocyclic structures. For instance, the hydroxyl group of the propanol side chain can be transformed into a good leaving group, facilitating intramolecular cyclization reactions with nucleophilic sites on the pyridine (B92270) or imidazole (B134444) ring, or it can be used to link to other molecular fragments.

One common strategy involves the Claisen-Schmidt condensation, where imidazo[1,2-a]pyridine-carbaldehydes react with ketones to form propenone derivatives. scirp.org While this builds a side chain, a pre-existing propanol chain on the scaffold offers a different synthetic handle for diversification and the construction of new ring systems.

Table 1: Synthetic Methodologies for Imidazo[1,2-a]Pyridine Derivatives

Reaction TypeReactantsKey FeaturesResulting Structure
Groebke-Blackburn-Bienaymé2-Aminopyridine (B139424), Aldehyde, IsocyanideThree-component, one-pot reaction; high atom economy. mdpi.comnih.gov3-Aminoimidazo[1,2-a]pyridines
Claisen-Schmidt CondensationImidazo[1,2-a]pyridine-carbaldehyde, Acetophenone derivativeBase-catalyzed condensation to form α,β-unsaturated ketones. scirp.org3-Imidazo[1,2-a]pyridinyl-1-arylpropenones
Aza-Friedel–Crafts ReactionImidazo[1,2-a]pyridine, Aldehyde, AmineLewis acid-catalyzed C3-alkylation of the core structure. nih.govC3-alkylated Imidazo[1,2-a]pyridines

Chemical Intermediate in the Preparation of Complex Molecular Architectures

Beyond its role as a primary building block, this compound and its close analogs function as critical chemical intermediates in the synthesis of more elaborate molecules, particularly those with pharmaceutical applications. researchgate.net The propanolamine (B44665) backbone attached to the imidazo[1,2-a]pyridine core is a common feature in biologically active compounds.

A structurally similar compound, 3-amino-1-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol, is explicitly identified as a precursor for developing kinase inhibitors and GABA receptor modulators. vulcanchem.com In these multi-step syntheses, the amino and hydroxyl groups of the side chain serve as points for further chemical elaboration. For example, the amino group can be acylated or coupled with other molecules, such as sulfonamides, to produce derivatives with high affinity for biological targets like breast cancer cell lines. vulcanchem.com

The synthesis of these complex molecules often involves:

Formation of the Core: Initial synthesis of the substituted imidazo[1,2-a]pyridine ring system.

Side Chain Elaboration: The propanol or propanolamine side chain is modified. The hydroxyl group can be oxidized to a ketone, or the amino group can be functionalized.

Coupling Reactions: The intermediate is coupled with other complex fragments to yield the final molecular architecture.

This step-wise approach highlights the utility of the title compound as a stable, yet reactive, intermediate that allows for the systematic construction of complex, high-value molecules. researchgate.net

Potential in Coordination Chemistry and Metal-Ligand Interactions

The imidazo[1,2-a]pyridine scaffold possesses nitrogen atoms in both the imidazole and pyridine rings, making it an excellent N,N-bidentate ligand for coordinating with a wide variety of metal ions. rsc.org Research has demonstrated the synthesis and characterization of complexes with metals such as gold(III), palladium(II), platinum(II), nickel(II), and manganese(II). rsc.orgnih.govbohrium.com

In these complexes, the ligand typically coordinates to the metal center in a chelate fashion through the nitrogen of the pyridine ring and one of the nitrogen atoms of the imidazole ring. rsc.org The presence of the this compound side chain introduces an additional potential coordination site: the oxygen atom of the hydroxyl group. This could allow the compound to act as a tridentate ligand, potentially forming more stable and structurally diverse metal complexes.

The coordination properties of these ligands are crucial for their application in materials science, such as in the development of luminescent materials for organic light-emitting diodes (OLEDs), and in catalysis. vulcanchem.com The specific electronic and steric properties of the substituents on the imidazo[1,2-a]pyridine ring influence the characteristics of the resulting metal complex.

Table 2: Examples of Metal Complexes with Imidazo[1,2-a]Pyridine-Type Ligands

Metal IonLigand TypeCoordination ModePotential Application
Gold(III)Substituted Imidazo[1,2-a]pyridinesN,N-chelationAntimicrobial, Cytotoxic agents nih.govbohrium.com
Palladium(II) / Platinum(II)1-(2-pyridyl)imidazo[1,5-a]pyridinesN,N-bidentate chelation rsc.orgCatalysis, Anticancer agents
Nickel(II)3-(pyridin-2-yl)imidazo[1,5-a]pyridineN,N-chelationMagnetic materials uva.es
Copper(II)Imidazo[1,2-a]pyridine derivativeNot specifiedLuminescent materials for MOFs and OLEDs vulcanchem.com

Future Research Directions and Open Questions Pertaining to 3 Imidazo 1,2 a Pyridin 2 Ylpropan 1 Ol

Elucidation of Undiscovered Biological Targets and Pathways

A primary open question is the full spectrum of biological targets for 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol. The imidazo[1,2-a]pyridine (B132010) scaffold has been associated with a multitude of biological effects, including anticancer, antituberculosis, antiviral, and anti-inflammatory activities. mdpi.comnih.govmdpi.com Future research should involve comprehensive screening of this compound against a diverse panel of biological targets to uncover its unique pharmacological profile.

Key research initiatives should include:

Broad-Based Phenotypic Screening: Initial high-throughput screening campaigns using various cell lines (e.g., cancer, bacterial, viral-infected cells) can identify potential areas of bioactivity. For instance, various derivatives have shown potent activity against Mycobacterium tuberculosis and different cancer cell lines. rsc.orgnih.gov

Target-Based Screening: Based on activities observed in phenotypic screens, or drawing from known targets of other imidazo[1,2-a]pyridine analogues, target-based assays can be employed. A significant research direction would be to investigate its interaction with enzymes and receptors where analogues have shown promise. plos.org For example, some derivatives are known to inhibit kinases like c-Met and PI3K/mTOR or target bacterial enzymes such as QcrB in M. tuberculosis. plos.orgnih.govacs.org

Pathway Analysis: Upon identification of a biological effect, subsequent transcriptomic and proteomic studies will be crucial to elucidate the specific cellular pathways modulated by the compound. This will help to understand its mechanism of action and potential off-target effects.

Table 1: Potential Biological Targets for this compound Based on Analogue Activity
Target ClassSpecific Target ExampleAssociated DiseaseReference
Kinasesc-Met, PI3K/mTOR, EGFR, CDK2Cancer nih.govacs.orgnih.govresearchgate.net
Bacterial EnzymesQcrB (Ubiquinol Cytochrome C Reductase)Tuberculosis nih.govplos.org
Viral ProteinsInfluenza A Virus HemagglutininInfluenza pnas.org
Protozoal TargetsUndisclosed targets in Leishmania donovaniLeishmaniasis nih.govresearchgate.net
EnzymesCOX-2Inflammation, Cancer nih.gov

Development of Highly Selective and Potent Analogues for Specific Biological Activities

Once a primary biological activity is identified for this compound, a major research avenue will be the rational design and synthesis of analogues to enhance potency and selectivity. Structure-activity relationship (SAR) studies are essential to understand how modifications to the molecule's structure affect its biological activity. rsc.orgnih.gov

Future work should focus on:

Modification of the Propanol (B110389) Side Chain: The 2-ylpropan-1-ol side chain is a key area for modification. Altering its length, introducing chirality, or replacing the hydroxyl group with other functional groups (e.g., amines, amides, ethers) could significantly impact target binding and pharmacokinetic properties.

Substitution on the Imidazo[1,2-a]pyridine Core: The core scaffold offers multiple positions for substitution (e.g., C3, C5, C6, C7, C8) that have been explored in other derivatives to modulate activity. nih.govnih.gov Introducing various substituents (e.g., halogens, alkyl, aryl groups) can influence lipophilicity, electronic properties, and steric interactions with the target protein.

Scaffold Hopping and Bioisosteric Replacement: Future design could explore replacing the imidazo[1,2-a]pyridine core with other bicyclic heteroaromatics to discover novel chemotypes with improved drug-like properties while retaining the essential pharmacophore presented by the propanol side chain. rsc.org

Advanced Computational Modeling for Predictive Compound Design and Optimization

To accelerate the development of analogues, advanced computational modeling will be indispensable. In silico techniques have been successfully applied to the imidazo[1,2-a]pyridine class for designing new inhibitors and understanding their mechanisms. nih.govresearchgate.net

Future computational research should encompass:

Molecular Docking: Once a target is identified and its structure is known, molecular docking can predict the binding mode of this compound and its proposed analogues. This can guide the rational design of new derivatives with improved binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogues, QSAR models can be developed to correlate physicochemical properties with biological activity. These models can then predict the activity of yet-to-be-synthesized compounds, prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, assessing the stability of the complex and identifying key interactions that contribute to its potency.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for the early-stage optimization of analogues, ensuring that they possess favorable drug-like characteristics. acs.org

Exploration of Novel Synthetic Methodologies for Sustainable Production

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research, leading to a variety of methods. bio-conferences.orgrsc.orgresearchgate.net A key future direction for this compound and its derivatives will be the development of sustainable and efficient synthetic routes suitable for large-scale production.

Areas for exploration include:

Multi-component Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the rapid assembly of substituted imidazo[1,2-a]pyridines in a single step from simple starting materials, offering high atom economy and efficiency. mdpi.comrsc.org Adapting these methods could streamline the synthesis of analogue libraries.

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid heavy metal catalysts is a critical goal for green chemistry. acs.org Research into iodine-catalyzed or catalyst-free condensation reactions under mild conditions should be pursued. acs.orgacs.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and allow for safer and more controlled production compared to traditional batch chemistry. Microwave irradiation has already been shown to be effective for preparing certain derivatives. bio-conferences.org

Direct C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of C-H bonds on the imidazo[1,2-a]pyridine core offer a more efficient way to introduce diversity, avoiding the need for pre-functionalized starting materials. mdpi.comrsc.org

Table 2: Modern Synthetic Strategies Applicable to this compound
MethodologyDescriptionPotential AdvantagesReference
Groebke–Blackburn–Bienaymé ReactionA three-component reaction of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide.High efficiency, atom economy, rapid access to diverse derivatives. mdpi.comrsc.org
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate chemical reactions.Reduced reaction times, improved yields, uniform heating. bio-conferences.org
Metal-Free SynthesisCondensation and cyclization reactions that proceed without transition metal catalysts.Lower cost, reduced toxicity, and environmental impact. acs.org
Visible Light PhotocatalysisUses visible light to induce C-H functionalization and other transformations.Mild reaction conditions, high selectivity, sustainable energy source. mdpi.com
One-Pot ReactionsMultiple reaction steps are performed in a single reactor without isolating intermediates.Increased efficiency, reduced waste, simplified procedures. mdpi.com

Integration of Structural Biology and High-Throughput Screening for Comprehensive Profiling

A comprehensive understanding of the therapeutic potential of this compound will require an integrated approach combining large-scale screening with detailed structural analysis.

Future research should focus on:

Library-Based High-Throughput Screening (HTS): An analogue library based on the this compound scaffold should be synthesized and subjected to HTS against diverse biological targets. This has been a successful strategy for identifying initial hits from the broader imidazo[1,2-a]pyridine class. plos.orgnih.gov

Fragment-Based Screening: The core imidazo[1,2-a]pyridine or the propanol side chain could be used as fragments in screening campaigns to identify initial, low-affinity binders to various protein targets. These hits can then be grown and optimized into more potent leads.

Structural Biology: For any validated protein targets, determining the co-crystal structure of the protein in complex with this compound or its potent analogues via X-ray crystallography or cryo-electron microscopy is a critical step. pnas.org These structures provide definitive proof of the binding mode and serve as the foundation for structure-based drug design, allowing for the precise optimization of interactions to improve potency and selectivity.

By systematically addressing these open questions, the scientific community can unlock the full therapeutic potential of this compound and develop novel therapeutic agents based on its unique chemical structure.

Q & A

Q. What are the established synthetic routes for 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol and its derivatives in academic research?

The synthesis typically involves cyclization reactions of precursors like 2-aminopyridines with α-halogenated ketones or propargylamines. For example:

  • Vilsmeier-Haack formylation : 2-Chloroimidazo[1,2-a]pyridine derivatives are synthesized via cyclization using POCl₃, followed by formylation to generate aldehyde intermediates .
  • Claisen-Schmidt condensation : Aldehyde intermediates react with acetophenone derivatives under basic conditions to yield 3-imidazo[1,2-a]pyridinyl-1-arylpropenones (e.g., antifungal derivatives with MIC values as low as 41.92 µmol/L) .
  • Catalytic methods : Indium-based metal-organic frameworks (e.g., MIL-68(In)) enable oxidative amination under air for nitro-substituted analogs .

Key considerations : Optimize reaction time (e.g., 16 hours for POCl₃-mediated cyclization) and solvent systems (e.g., ethanol/triethylamine) to improve yields (up to 95%) .

Q. What in vitro assays are commonly used to evaluate the antifungal activity of this compound derivatives?

  • Microdilution assay : Minimum inhibitory concentration (MIC) against Candida albicans is determined using 96-well plates with serial dilutions. Activity is quantified via MTT staining or agar overlay .
  • Resistant strain testing : Derivatives are screened against fluconazole-resistant C. albicans to assess efficacy against drug-resistant pathogens .

Example data :

CompoundMIC (µmol/L)Structural Feature
10i41.924-NH₂ on aryl group
10c139.356-Cl on imidazo ring
10d268.022-Cl on imidazo ring

Q. How do researchers characterize the structural purity of synthesized this compound derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for cis/trans isomers in propenone derivatives) .
  • HRMS : Validates molecular weight with <2 ppm error (e.g., ESI-HRMS for imidazo[1,2-a]pyridine-chalcone hybrids) .
  • Melting point analysis : Consistency in melting points (e.g., 208–210°C for 10j) indicates crystalline purity .

Advanced Research Questions

Q. What strategies are employed to enhance the antifungal efficacy of this compound derivatives against drug-resistant Candida albicans strains?

  • Halogenation : Introducing Cl at position 6 of the imidazo ring improves MIC values (e.g., 10c: 139.35 µmol/L vs. 10a: >300 µmol/L) by enhancing target binding .
  • Amino group substitution : 4-NH₂ on the aryl group (e.g., 10i) increases activity 6.7-fold compared to hydroxyl analogs, likely due to hydrogen bonding with fungal enzymes .
  • Combination therapy : Synergistic effects with fluconazole analogs are tested to overcome resistance mechanisms (e.g., efflux pump inhibition) .

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) observed among this compound analogs with varying substituents?

  • Computational modeling : Molecular docking predicts interactions with targets like Rab geranylgeranyl transferase (RGGT) or fungal lanosterol demethylase. For example, Cl-substituted derivatives show stronger hydrophobic interactions in enzyme pockets .
  • Free-Wilson analysis : Quantifies contributions of substituents (e.g., 6-Cl vs. 2-Cl) to biological activity, isolating steric/electronic effects .
  • Meta-analysis : Compare MIC trends across analogs (e.g., 10i’s 4-NH₂ group vs. 10e’s 4-OH) to identify pharmacophoric requirements .

Q. What methodological approaches are recommended for studying the molecular interactions between this compound derivatives and target enzymes like Rab geranylgeranyl transferase (RGGT)?

  • Enzyme inhibition assays : Measure IC₅₀ values using purified RGGT and geranylgeranyl pyrophosphate (GGPP) substrates. Derivatives with IC₅₀ <20 µM are prioritized for in vivo testing .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS) for compound-enzyme interactions .
  • Crystallography : Co-crystallize derivatives with RGGT to resolve binding modes (e.g., imidazo ring stacking with aromatic residues) .

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